5-Methylimidazo[1,5-a]pyridine

optical materials luminescent scaffolds heterocyclic electronics

5-Methylimidazo[1,5-a]pyridine (CAS 6558-64-1, MFCD09953156) is an unsubstituted core scaffold of the imidazo[1,5-a]pyridine bicyclic heteroaromatic class. It is commercially available at 98% purity as a liquid at 20°C and requires long-term storage in a cool, dry place.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 6558-64-1
Cat. No. B1314994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,5-a]pyridine
CAS6558-64-1
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CN=CN12
InChIInChI=1S/C8H8N2/c1-7-3-2-4-8-5-9-6-10(7)8/h2-6H,1H3
InChIKeyAMTVPXODMPYFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylimidazo[1,5-a]pyridine (CAS 6558-64-1): Molecular Identity and Procurement-Relevant Specifications


5-Methylimidazo[1,5-a]pyridine (CAS 6558-64-1, MFCD09953156) is an unsubstituted core scaffold of the imidazo[1,5-a]pyridine bicyclic heteroaromatic class. It is commercially available at 98% purity as a liquid at 20°C and requires long-term storage in a cool, dry place . The compound exhibits a boiling point of 95–98 °C at 0.1 Torr [1] and is supplied as a research-use-only intermediate for medicinal chemistry, catalysis, and materials applications .

Why 5-Methylimidazo[1,5-a]pyridine Cannot Be Interchanged with Other Imidazopyridine Isomers or Heteroaromatic Scaffolds


The substitution pattern on the imidazo[1,5-a]pyridine core governs both its electronic properties and biological performance. The 5-methyl substitution imparts distinct electron-donating character relative to the imidazo[1,2-a]pyridine scaffold [1]. In medicinal chemistry, compounds based on the imidazo[1,5-a]pyridine scaffold exhibit markedly higher in vivo potency than the structurally analogous indolizine series, achieving maximum activity at a 5-fold lower dose [2]. Substitution at alternative positions alters the electronic environment of the fused heterocycle, changing both reactivity and downstream performance.

Quantitative Evidence Guide: 5-Methylimidazo[1,5-a]pyridine Performance Against Comparator Scaffolds


Electron-Donor Character of Imidazo[1,5-a]pyridine Core vs. Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system exhibits stronger electron-donor character compared to the regioisomeric imidazo[1,2-a]pyridine scaffold [1]. This electronic difference directly impacts photophysical behavior, with imidazo[1,5-a]pyridine derivatives displaying cyanine-like character, intense absorption, and higher quantum yields of emission than their imidazo[1,2-a]pyridine counterparts [1]. The observed gradual red shift in optical properties with changing electron-donor groups follows the trend IIb < Ib < IIIb < IVb for one series and IIa < Ia < IIIa < IVa for another, where compounds III and IV represent imidazo[1,5-a]pyridine derivatives [1].

optical materials luminescent scaffolds heterocyclic electronics

In Vivo Potency Advantage of Imidazo[1,5-a]pyridine Core vs. Indolizine Scaffold

Compounds based on the imidazo[1,5-a]pyridine scaffold exhibit a 5-fold potency advantage in vivo compared to indolizine-based antagonists in FGF receptor binding assays [1]. Maximum pharmacological activity is achieved at a dose of 10 mg/kg for the imidazo[1,5-a]pyridine series, whereas the same maximal effect requires 50 mg/kg for compounds from the indolizine series described in earlier patent applications WO 03/084956 and WO 2005/028476 [1].

FGF receptor antagonism in vivo efficacy medicinal chemistry scaffold

Physical State Specification: Liquid at Ambient Temperature (20°C)

5-Methylimidazo[1,5-a]pyridine (CAS 6558-64-1) is supplied as a liquid at 20°C with a minimum purity specification of 98% . The liquid physical form at ambient temperature distinguishes this specific methyl-substituted derivative from many solid imidazo[1,5-a]pyridine analogs, which may require dissolution or melting prior to use in synthetic or formulation workflows.

chemical procurement formulation handling properties

Electronic Tunability via Substitution: Luminescent Scaffold with Coordination Potential

The imidazo[1,5-a]pyridine core serves as a luminescent ligand scaffold with structural and optical tunability. Zn(II) coordination to imidazo[1,5-a]pyridine ligands enhances molecular rigidity and induces conformational changes, resulting in quantum yields up to 37% and significant blue shifts in emission spectra [1]. The scaffold also demonstrates the pronounced ability to establish π···π interactions in the solid state [1], a property relevant to crystal engineering and supramolecular assembly.

Zn(II) complexes photophysics coordination chemistry

Optimal Application Scenarios for 5-Methylimidazo[1,5-a]pyridine in Research and Industrial Workflows


Medicinal Chemistry: FGF Receptor Antagonist Lead Optimization Programs

Programs targeting FGF-mediated pathways should prioritize the imidazo[1,5-a]pyridine scaffold over indolizine-based competitors. The 5-fold lower in vivo dose required for maximal activity (10 mg/kg vs. 50 mg/kg) [1] directly reduces compound consumption and accelerates SAR iteration cycles. The 5-methyl substitution provides a well-defined starting point for further functionalization at other positions of the core.

Materials Chemistry: Luminescent Probe and Emitter Development

For applications requiring tunable luminescence with strong electron-donor character, the imidazo[1,5-a]pyridine core is superior to the imidazo[1,2-a]pyridine isomer. The cyanine-like character and higher quantum yields [1] enable brighter emission and red-shifted optical properties. 5-Methylimidazo[1,5-a]pyridine serves as the unsubstituted core scaffold from which substituted derivatives with tailored optical properties can be synthesized.

Coordination Chemistry: Zn(II) and Transition Metal Complex Synthesis

The imidazo[1,5-a]pyridine scaffold demonstrates effective coordination with Zn(II), yielding complexes with quantum yields up to 37% and significant emission blue shifts [1]. The π···π stacking capability in the solid state [1] further supports applications in crystal engineering and supramolecular materials. 5-Methylimidazo[1,5-a]pyridine provides the unsubstituted core for ligand design studies.

High-Throughput Experimentation: Automated Liquid Handling Workflows

The liquid physical state of 5-methylimidazo[1,5-a]pyridine at ambient temperature (20°C) [1] makes it uniquely suitable for automated liquid dispensing systems. This eliminates the additional steps of weighing, dissolving, or melting required for solid heteroaromatic building blocks, reducing workflow complexity and improving reproducibility in parallel synthesis campaigns.

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